(2E)-3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide
Overview
Description
(2E)-3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide is an organic compound that features a fluorophenyl group and a pyridinylmethyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-pyridinemethanamine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-pyridinemethanamine in the presence of a base such as sodium hydroxide to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Amidation: The amine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2E)-3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or liquid crystals.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridinylmethyl group can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide: Similar structure but with a chlorine atom instead of fluorine.
(2E)-3-(4-bromophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide: Similar structure but with a bromine atom instead of fluorine.
(2E)-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2E)-3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. These properties can enhance its effectiveness in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-13-7-4-12(5-8-13)6-9-15(19)18-11-14-3-1-2-10-17-14/h1-10H,11H2,(H,18,19)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAPUPUVSAZQCN-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C=CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357825 | |
Record name | ST50915927 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5704-92-7 | |
Record name | ST50915927 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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